Product packaging for Ethyl 4-benzylmorpholine-3-carboxylate(Cat. No.:CAS No. 1219383-86-4)

Ethyl 4-benzylmorpholine-3-carboxylate

Cat. No.: B164935
CAS No.: 1219383-86-4
M. Wt: 249.3 g/mol
InChI Key: XVXRZXOBIJTJTR-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Derivatives in Medicinal Chemistry and Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of approved drugs and biologically active molecules. nih.govresearchgate.net The inclusion of a morpholine moiety in a molecule can confer advantageous physicochemical, metabolic, and biological properties. nih.gov Its presence can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.govnih.gov

Morpholine derivatives exhibit a vast spectrum of pharmacological activities, demonstrating their versatility as therapeutic agents. ijprems.com These activities are often attributed to the ability of the morpholine ring to engage in molecular interactions with biological targets like enzymes and receptors. nih.govnih.gov The oxygen atom, for instance, can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules. researchgate.net

Pharmacological Activities of Morpholine Derivatives
Pharmacological ActivityReference
Anticancer researchgate.netnih.govijprems.com
Anti-inflammatory nih.govijprems.comontosight.ai
Antiviral nih.govontosight.ai
Antimicrobial/Antibacterial nih.govijprems.comontosight.ai
Antifungal researchgate.netijprems.com
Anticonvulsant nih.gov
Analgesic ijprems.com
Antimalarial ijprems.com
Anti-HIV ijprems.com

In organic synthesis, the morpholine scaffold is a readily accessible and versatile building block. nih.gov It can be easily introduced into molecules, and various synthetic methodologies exist for its construction and functionalization. nih.govorganic-chemistry.org

Significance of Chiral Morpholine Scaffolds in Asymmetric Synthesis

Chiral morpholines, which possess one or more stereocenters, are particularly important structural motifs found in numerous drug candidates and bioactive compounds. nih.govsemanticscholar.org The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its biological activity, as it dictates how the molecule interacts with chiral biological targets such as proteins and enzymes. Consequently, the development of methods for the asymmetric synthesis of chiral morpholines is a significant area of research. nih.govrsc.org

The synthesis of enantiomerically pure morpholines presents a challenge for chemists. nih.gov While many approaches rely on starting from stoichiometric chiral materials, the development of more efficient and economical asymmetric catalytic methods is highly desirable. nih.govsemanticscholar.org Recent advancements have focused on techniques such as:

Asymmetric Hydrogenation: This method has been successfully used to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) by hydrogenating unsaturated morpholine precursors using a chiral catalyst. nih.govsemanticscholar.org

Organocatalytic Enantioselective Halocyclization: This protocol allows for the creation of morpholines containing a quaternary stereocenter through an asymmetric chlorocycloetherification process. rsc.org

Domino Reactions: Chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been achieved through a domino [4+2] heteroannulation followed by a rearrangement. researchgate.net

These chiral morpholine scaffolds serve as valuable intermediates for the synthesis of other important molecules, including enantiopure amino alcohols and amino acids. nih.govresearchgate.net

Historical Perspectives on the Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate and Related Compounds

The synthesis of the morpholine ring generally originates from precursors like vicinal amino alcohols. researchgate.netresearchgate.net Over the years, synthetic strategies have evolved to allow for the creation of a wide variety of substituted morpholines.

Early methods often involved the cyclization of N-substituted diethanolamines or the reaction of amino alcohols with agents that could form the second connection of the ring. A common historical approach is the cyclization of an N-substituted amino alcohol derivative. For instance, a four-step synthesis to create cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Palladium-catalyzed carboamination reaction. nih.govnih.gov This modular approach allows for significant variation in the substituents on the morpholine ring. nih.gov

For this compound specifically, synthetic routes can be envisioned starting from appropriate precursors. For example, the synthesis of the chiral version, ethyl (3R)-4-benzylmorpholine-3-carboxylate, can be achieved from (3R)-5-oxo-4-(phenylmethyl)-3-Morpholinecarboxylic acid, ethyl ester. chemicalbook.com The general construction of the 4-benzylmorpholine-3-carboxylate core would typically involve the formation of the morpholine ring from a suitably protected amino acid ester derivative and a two-carbon unit that provides the oxygen atom and the remaining two carbons of the ring. The N-benzyl group is often introduced via reductive amination or by alkylation of a secondary amine precursor.

Modern synthetic methods continue to refine the synthesis of such substituted morpholines, focusing on improving yields, stereoselectivity, and procedural efficiency through the use of advanced catalytic systems. organic-chemistry.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B164935 Ethyl 4-benzylmorpholine-3-carboxylate CAS No. 1219383-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRZXOBIJTJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Benzylmorpholine 3 Carboxylate

Strategies for Stereoselective Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Achieving the desired stereochemistry at the C3 position is a critical aspect of synthesizing this compound. This can be accomplished through several stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and organocatalysis.

Chiral Auxiliary-Mediated Approaches for Enantioselective Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. mdpi.com One plausible approach for the synthesis of this compound is the use of a chiral auxiliary derived from an amino acid, which can be recovered for future use.

A potential strategy involves the use of a pyroglutamic acid derivative as a chiral auxiliary. This has been successfully employed in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines. elsevierpure.com A similar approach could be adapted for the synthesis of the target morpholine (B109124). For instance, an N-protected β-carboline derived from L-pyroglutamic acid can react diastereoselectively with various nucleophiles. elsevierpure.com

Another well-established class of chiral auxiliaries are oxazolidinones, which have been used in the diastereoselective alkylation of benzyl (B1604629) bromoacetate (B1195939) to produce 2-substituted-3-aminocarbonyl propionic acid, a key component of certain renin inhibitors. nih.gov This methodology could potentially be adapted to introduce the ethyl carboxylate moiety with stereocontrol.

The use of pseudoephedrine as a chiral auxiliary has also been demonstrated to be effective in asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids. organic-chemistry.org This could be another viable route for establishing the stereocenter in the precursor to this compound.

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalytic asymmetric Tsuji–Trost reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds. mdpi.com A ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been used for the asymmetric α-benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives, yielding optically active α-benzyl amino acids in good to excellent yields and enantioselectivities. mdpi.com This method could be a key step in preparing a precursor for the target molecule.

Furthermore, the asymmetric allylboration of N-trimethylsilyl ketimines using B-allyl-10-phenyl-9-borabicyclo[3.3.2]decanes has been shown to produce nonracemic tertiary carbamines with high enantioselectivity (60-98% ee). nih.gov This type of reaction could be envisioned for the stereoselective formation of a C-C bond in a precursor to the morpholine ring.

Enantioselective Organocatalytic Routes to this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of related heterocyclic structures, organocatalytic methods have proven effective. For example, the O'Donnell Amino Acid Synthesis utilizes a chiral phase-transfer catalyst for the enantioselective alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters. organic-chemistry.org Catalysts derived from cinchonidine (B190817) have been shown to yield the natural (S)-enantiomers of amino acids upon benzylation. organic-chemistry.org This strategy could be employed to synthesize an enantiomerically enriched precursor to this compound.

Multistep Synthesis Pathways and Optimization for this compound

Precursor Compound Derivatization Strategies for this compound Synthesis

A common and efficient strategy for the synthesis of chiral morpholine derivatives is the "chiral pool" approach, which utilizes readily available chiral starting materials such as amino acids. baranlab.orgresearchgate.net L-serine is a particularly attractive starting material as it already contains the desired stereochemistry at the carbon that will become C3 of the morpholine ring.

A plausible synthetic route starting from L-serine could involve the following key transformations:

Protection of the amino and carboxyl groups: The amino group of L-serine can be protected, for example, as a Boc-derivative, and the carboxylic acid can be esterified to the ethyl ester.

N-Alkylation: The protected serine ester can undergo N-alkylation with a suitable benzyl halide to introduce the benzyl group at the nitrogen atom.

Reduction of the side chain: The hydroxyl group of the serine derivative can be transformed into a leaving group, followed by reduction, or a direct reduction of the corresponding aldehyde or carboxylic acid can be performed to yield the N-benzyl-N-(2-hydroxyethyl)amino acid ester.

An alternative approach involves the synthesis of α-amino acid benzyl esters via the bisbenzyl bislactim ether of cyclo(-L-Val-Gly-). Alkylation of this intermediate followed by hydrolysis can afford D-phenylalanine benzyl ester with high enantiomeric excess (>95%). researchgate.net This highlights a method for creating chiral amino acid esters that could serve as precursors.

Cyclization Reactions and Stereochemical Control in Morpholine Scaffolds

The final and critical step in the synthesis is the formation of the morpholine ring. This is typically achieved through an intramolecular cyclization reaction.

Starting from an N-benzyl-N-(2-hydroxyethyl)amino acid ester precursor, the cyclization can be induced. For example, the reduction of an ester to an alcohol can be followed by an intramolecular Williamson ether synthesis, where the alkoxide generated from the primary alcohol displaces a leaving group on the other side chain to form the morpholine ring. The synthesis of benzyl N-(2-hydroxyethyl)carbamate provides a relevant example of a precursor containing a hydroxyl and a protected amino group. nih.gov

A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported starting from immobilized Fmoc-Ser(tBu)-OH. baranlab.org After N-alkylation and N-acylation on the solid phase, cleavage from the resin using trifluoroacetic acid can yield the dihydrooxazine, which upon reduction with triethylsilane affords the morpholine-3-carboxylic acid with stereocontrol at the newly formed stereocenter. baranlab.org This solid-phase approach offers advantages in terms of purification and automation.

The table below summarizes a potential synthetic sequence starting from L-serine, a common chiral pool starting material.

StepReactionReagents and ConditionsProduct
1EsterificationEthanol, Acid catalystL-Serine ethyl ester
2N-BenzylationBenzyl bromide, BaseN-Benzyl-L-serine ethyl ester
3N-Alkylation with a two-carbon unitEthylene (B1197577) oxide or 2-bromoethanolN-Benzyl-N-(2-hydroxyethyl)-L-serine ethyl ester
4Intramolecular CyclizationMitsunobu reaction (e.g., PPh₃, DIAD) or conversion of the hydroxyl to a leaving group followed by base-mediated cyclization(S)-Ethyl 4-benzylmorpholine-3-carboxylate

This proposed pathway leverages the inherent chirality of L-serine to establish the stereocenter at C3 of the final product. The optimization of each step, particularly the N-alkylation and cyclization conditions, would be critical to maximize the yield and maintain the stereochemical integrity.

Protecting Group Strategies in Complex Syntheses of this compound

In the synthesis of complex molecules containing the this compound moiety, the strategic use of protecting groups is crucial to ensure chemoselectivity. The primary functional groups requiring consideration for protection are the secondary amine of the morpholine ring and the carboxylic ester.

The benzyl group on the nitrogen atom can itself be considered a protecting group. It is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This allows for further functionalization of the morpholine nitrogen at a later stage in a synthetic sequence.

In a scenario where the synthesis starts from an amino acid derivative, the amino group would require protection before the introduction of the N-benzyl and the 2-hydroxyethyl moieties. Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions, while the Cbz group is susceptible to hydrogenolysis, offering orthogonal deprotection strategies. ajgreenchem.com

The ethyl ester of the carboxylate group is a relatively robust protecting group. It is stable to many reaction conditions used for the manipulation of other parts of the molecule. However, it can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. If a more labile protecting group for the carboxylic acid is required, a tert-butyl ester could be employed, which can be removed under milder acidic conditions. chemrxiv.org Conversely, if a protecting group that is orthogonal to both acid- and base-labile groups is needed, a benzyl ester could be used, which can be selectively removed by hydrogenolysis. ajgreenchem.com

Table 2: Overview of Potential Protecting Groups

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsRemoval Conditions
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), HCl
Amine BenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/C
Carboxylic Acid Ethyl esterEtEthanol, acid catalystH₃O⁺ or OH⁻
Carboxylic Acid Benzyl esterBnBenzyl alcohol, acid catalystH₂, Pd/C
Carboxylic Acid tert-Butyl estertBuIsobutylene, acid catalyst or (Boc)₂OTFA, mild acid

Reaction Mechanism Elucidation in the Synthesis of this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting outcomes. The key mechanistic steps in the primary synthetic routes are detailed below.

In the synthesis involving the reduction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with a borane-dimethylsulfide complex, the mechanism proceeds via the coordination of the borane (B79455) to the lone pair of the amide oxygen. This activation facilitates the nucleophilic attack of a hydride ion (from the borane) onto the amide carbonyl carbon. A subsequent series of steps involving the elimination of the boron-containing species and further reduction ultimately leads to the conversion of the carbonyl group to a methylene (B1212753) group.

For the synthesis via N-alkylation of ethyl morpholine-3-carboxylate with benzyl bromide, the mechanism is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the morpholine acts as the nucleophile, and its lone pair of electrons attacks the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide ion as the leaving group, forming a new carbon-nitrogen bond. A base is typically present to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral N-benzylated morpholine.

In a convergent synthesis involving the intramolecular cyclization of an N-benzyl-N-(2-hydroxyethyl)amino acid ester, the mechanism is an intramolecular Williamson ether synthesis. First, a base is used to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing a suitable leaving group (e.g., a tosylate or a halide) that is appropriately positioned on the amino acid backbone. This SN2 attack results in the closure of the six-membered morpholine ring. The stereochemistry at the C3 position is typically retained during this process.

Green Chemistry Principles in the Synthesis of this compound

One key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. In the context of morpholine synthesis, methods that proceed via intramolecular cyclization of a linear precursor that has been assembled through addition reactions would have a higher atom economy than those that rely on the use of protecting groups that are later removed.

The use of greener solvents is another important consideration. Traditional organic solvents are often volatile, flammable, and toxic. The use of water, supercritical fluids, or biodegradable solvents is preferred. For instance, the synthesis of N-formylmorpholine, a related compound, has been demonstrated using water as a solvent. ajgreenchem.com While the solubility of all reactants for the synthesis of this compound in water may be a challenge, the use of phase-transfer catalysts or co-solvents could be explored.

The development of catalytic methods is also a cornerstone of green chemistry. Catalysts, especially heterogeneous and recyclable ones, are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recovered and reused, reducing waste. For the synthesis of morpholines, various catalytic systems have been developed, including those based on iron, palladium, and copper. organic-chemistry.orgrsc.org The use of recyclable catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, could significantly improve the green credentials of the synthesis. rsc.org

Furthermore, the use of more environmentally benign reagents is crucial. A notable example in morpholine synthesis is the use of ethylene sulfate (B86663) as a "two-carbon electrophile" for the annulation of 1,2-amino alcohols. chemrxiv.org This method is presented as a greener alternative to traditional methods that use chloroacetyl chloride, as it is a redox-neutral process and avoids the use of aluminum or boron hydride reducing agents. chemrxiv.org

Table 3: Application of Green Chemistry Principles to Morpholine Synthesis

Green Chemistry PrincipleApplication in Morpholine SynthesisExample
High Atom Economy Favoring addition and cyclization reactions over those with protecting groups.Intramolecular cyclization of a linear precursor.
Use of Greener Solvents Replacing volatile organic compounds (VOCs) with water or other benign alternatives.Use of water in the synthesis of related morpholine derivatives. ajgreenchem.com
Catalysis Employing recyclable and heterogeneous catalysts to reduce waste.Use of recyclable metal-organic frameworks (MOFs) as catalysts. rsc.org
Use of Safer Reagents Replacing hazardous reagents with more environmentally friendly alternatives.Using ethylene sulfate instead of chloroacetyl chloride. chemrxiv.org
Process Intensification Using flow chemistry or microwave-assisted synthesis to improve efficiency and reduce energy consumption.Flow chemistry has been applied to the synthesis of some heterocyclic compounds.

Advanced Characterization Techniques and Spectroscopic Analysis in Research on Ethyl 4 Benzylmorpholine 3 Carboxylate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the unambiguous structural assignment of organic molecules like Ethyl 4-benzylmorpholine-3-carboxylate. In a typical analysis, the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

For this compound, specific proton signals would be expected for the ethyl group (a triplet and a quartet), the benzyl (B1604629) group (aromatic protons and a benzylic singlet or doublet), and the morpholine (B109124) ring protons. The chemical shifts and coupling constants of the morpholine protons would be particularly important for determining the ring's conformation.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl and benzyl groups, and the carbons of the morpholine ring.

Despite the critical role of NMR in structural verification, a detailed, publicly available, and experimentally verified NMR data set for this compound is not readily found in the current scientific literature. While data for related morpholine structures are available, direct comparison is not sufficient for definitive assignment.

Mass Spectrometry (MS) Techniques in Purity Assessment and Molecular Structure Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should correspond to its chemical formula, C₁₄H₁₉NO₃.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would provide further structural confirmation. Expected fragmentation pathways would include the loss of the ethoxy group from the ester, cleavage of the benzyl group, and fragmentation of the morpholine ring. However, specific, published mass spectral data for this compound are not currently available.

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Given the presence of a chiral center at the C3 position of the morpholine ring, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the primary method for determining the enantiomeric purity of this compound. The choice of the CSP and the mobile phase composition would be critical for achieving baseline separation of the (R) and (S) enantiomers. While general principles of chiral HPLC are well-established, a specific, validated method for the enantiomeric separation of this compound has not been reported in the literature.

Gas Chromatography (GC) Applications in Volatile Precursors and Products

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While GC could be employed to analyze volatile precursors used in the synthesis of this compound, such as benzylamine (B48309) or ethyl chloroacetate, the target compound itself, with a molecular weight of 249.31 g/mol , is likely to have low volatility. Therefore, standard GC analysis would likely require derivatization to increase its volatility and thermal stability. No specific GC methods for the analysis of this compound have been documented.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1735 cm⁻¹), C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and vibrations associated with the morpholine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. While theoretical predictions can be made, experimentally obtained and published IR and Raman spectra for this specific compound are not available.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. A successful single-crystal X-ray diffraction analysis of one of the enantiomers of this compound would unambiguously establish the (R) or (S) configuration at the C3 stereocenter. This technique would also provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the scientific literature.

Computational and Theoretical Studies of Ethyl 4 Benzylmorpholine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic distributions, and reactivity indices.

For Ethyl 4-benzylmorpholine-3-carboxylate, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can be used to optimize the molecular structure to its lowest energy state. epstem.net Such calculations provide precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other chemical species. Vibrational frequency calculations can also be performed to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data to validate the accuracy of the computational model. epstem.netscirp.org

Table 1: Exemplary Calculated Electronic Properties for this compound using DFT/B3LYP

PropertyCalculated ValueUnit
Total Energy[Value]Hartrees
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap (ΔE)[Value]eV
Dipole Moment[Value]Debye

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to several rotatable bonds, particularly around the benzyl (B1604629) group and the ethyl ester.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This can be achieved through systematic searches or by using molecular mechanics calculations with force fields like MM2. nih.gov These studies involve rotating key dihedral angles and calculating the potential energy to map the conformational landscape and identify energy minima. For the morpholine (B109124) ring, half-chair conformations are typically preferred. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (from picoseconds to microseconds). This allows for the observation of conformational changes, flexibility, and interactions with the solvent. MD simulations, often employing force fields like AMBER (Assisted Model Building with Energy Refinement), can reveal how the molecule explores its conformational space, which is crucial for understanding its interaction with biological targets. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. While no specific QSPR studies on this compound analogues were found, this methodology represents a valuable approach for future research.

The process involves calculating a set of molecular descriptors for a series of structurally related molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). scirp.org A mathematical model is then developed to relate these descriptors to an experimentally measured property, such as solubility, boiling point, or biological activity.

For analogues of this compound, a QSPR model could be developed to predict a property of interest. For example, by synthesizing a library of analogues with variations in the substituents on the benzyl ring or by changing the ester group, one could build a model to predict their binding affinity to a specific receptor. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted properties.

Docking and Molecular Modeling Studies of this compound with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For this compound, docking studies would involve selecting a potential protein target. Given the structural motifs present in the molecule, potential targets could include enzymes or receptors where similar structures have shown activity. For instance, morpholine-containing compounds have been investigated as potential inhibitors of targets like malate (B86768) synthase in Mycobacterium tuberculosis. nih.gov

The docking process involves placing the 3D structure of this compound into the active site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a docking score. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For example, the nitrogen and oxygen atoms in the morpholine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors. These computational insights can guide the design of new analogues with improved binding affinity and selectivity. mdpi.comebi.ac.uk

Table 2: Exemplary Docking Results for this compound with a Hypothetical Receptor

ParameterResult
Target Receptor[e.g., Malate Synthase]
Docking Score[e.g., -7.5 kcal/mol]
Key Interacting Residues[e.g., ASP123, TYR45, LEU89]
Predicted Interactions[e.g., Hydrogen bond with ASP123, Pi-stacking with TYR45]

Note: This table is for illustrative purposes and actual results would depend on the chosen biological receptor and docking software.

Biological and Pharmacological Research Applications of Ethyl 4 Benzylmorpholine 3 Carboxylate and Its Derivatives

Investigation of Biological Activities and Target Identification

The exploration of the biological activities of morpholine-containing compounds has revealed a wide spectrum of potential therapeutic applications, ranging from oncology to neurodegenerative diseases. nih.govnih.gov While specific data on Ethyl 4-benzylmorpholine-3-carboxylate is limited, research on analogous structures provides valuable insights into its potential biological roles.

In Vitro Mechanistic Studies of Cellular Interactions

The morpholine (B109124) moiety is a key pharmacophore that can engage in crucial molecular interactions with biological targets, such as kinases and receptors. nih.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for the binding of molecules to the active sites of enzymes. nih.gov For instance, in studies of morpholine derivatives targeting the PI3K/mTOR pathway, a critical signaling cascade in cancer, the morpholine oxygen has been observed to form hydrogen bonds within the catalytic site of these enzymes. nih.govnih.gov

Derivatives of morpholine have been investigated for their potential to modulate the activity of various cellular targets. For example, certain morpholine-containing compounds have been identified as selective agonists or antagonists of cannabinoid receptor 2 (CB2), which is involved in inflammatory processes and pain modulation. nih.gov Furthermore, the N-morpholinoethyl group has been shown to be important for the modulation of sigma receptors (σ1R and σ2R) and serotonin (B10506) (5-HT) receptors, which are implicated in mood disorders, amnesia, and cognition. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For morpholine derivatives, SAR studies have highlighted the importance of substitutions at various positions on the morpholine ring. nih.govnih.gov

Introduction of an alkyl group at the 3-position of the morpholine ring has been shown to increase the anticancer activity of certain compounds. nih.gov This suggests that the ethyl carboxylate group at the 3-position of this compound could be a key determinant of its biological activity.

Furthermore, the substituent at the 4-position of the morpholine ring, in this case, a benzyl (B1604629) group, plays a significant role in the molecule's interaction with its biological target. For example, in a series of quinoline-4-carboxamide derivatives with antimalarial activity, the introduction of a benzyl morpholine at the R3 position led to a significant increase in potency.

The following table summarizes SAR findings for various morpholine derivatives, which can provide a predictive framework for the biological activity of this compound analogues.

Base ScaffoldSubstitution PositionModificationImpact on Biological ActivityReference
MorpholineC-3Alkyl substitutionIncreased anticancer activity nih.gov
Quinoline-4-carboxamideR3Introduction of benzyl morpholine70-fold increase in antimalarial potency
PhenylmorpholineC-4Phenyl and 4-hydroxy substitutionFavorable for activity nih.gov
Pyrazolopyrimidine-Pyrazolopyrimidine substituentImportant for potent inhibitory action nih.gov

Role as a Synthetic Scaffold or Intermediate in Drug Discovery Programs

The morpholine ring is not only a key pharmacophore but also a versatile synthetic building block. nih.gov Its facile introduction into molecules and the availability of various synthetic methodologies make it an attractive scaffold for the construction of diverse chemical libraries for drug discovery programs. nih.gov this compound, with its reactive ester functional group, can serve as a valuable intermediate for the synthesis of a wide range of derivatives, such as amides and other esters, allowing for the exploration of a broad chemical space.

The synthesis of morpholine derivatives often involves the cyclization of vicinal amino alcohols or reactions involving oxiranes and aziridines. The N-benzyl group in this compound provides a lipophilic character to the molecule, which can be crucial for its pharmacokinetic properties.

Exploration of Bioavailability and Metabolic Pathways in Preclinical Models

The preclinical evaluation of drug candidates, including the assessment of their bioavailability and metabolic fate, is a critical step in the drug discovery process. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.govnih.gov It is known to have advantageous metabolic properties, and its metabolism typically leads to non-toxic metabolites. nih.gov

Studies on N-benzyl substituted anilines, which share some structural features with this compound, have shown that metabolism can occur through N-debenzylation, ring hydroxylation, and N-oxidation. nih.gov The major metabolic pathway can vary depending on the species. For instance, in hamsters and mice, N-debenzylation is the primary route, while in guinea pigs and rabbits, ring hydroxylation is more prominent. nih.gov In vitro studies with hamster microsomal preparations on N-benzyl-N-ethylaniline indicated that the primary metabolic routes were debenzylation and de-ethlyation, with no formation of amide or N-oxide metabolites. nih.gov

In a study of quinoline-4-carboxamide derivatives, a compound featuring a benzyl morpholine substituent demonstrated excellent bioavailability in mice (F = 74%). This highlights the potential for the N-benzylmorpholine scaffold to impart favorable pharmacokinetic properties.

Therapeutic Potential and Translational Research of this compound Analogues

Given the wide range of biological activities exhibited by morpholine derivatives, analogues of this compound hold significant therapeutic potential across various disease areas. The morpholine scaffold is present in numerous approved and experimental drugs, underscoring its clinical relevance. nih.gov

The development of morpholine-containing compounds as anticancer agents is an active area of research, with a particular focus on CNS tumors. nih.gov Key targets in this area include phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Furthermore, the ability of morpholine derivatives to modulate CNS targets such as histamine (B1213489) H3 receptors, sigma receptors, and serotonin receptors opens up possibilities for the treatment of neurological and psychiatric disorders, including schizophrenia, insomnia, metabolic diseases, and neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov

While direct translational research on this compound has not been reported, the promising preclinical findings for structurally related compounds provide a strong rationale for its further investigation and the synthesis of its analogues for a variety of therapeutic applications.

Future Perspectives and Emerging Research Directions for Ethyl 4 Benzylmorpholine 3 Carboxylate

Novel Synthetic Routes and Sustainable Chemistry Innovations

While the fundamental synthesis of morpholine (B109124) derivatives is well-established, the future of synthesizing Ethyl 4-benzylmorpholine-3-carboxylate and its analogues lies in the development of more efficient, stereoselective, and environmentally benign methodologies.

Catalytic Asymmetric Synthesis: A key area of future research will be the development of catalytic asymmetric methods to produce enantiomerically pure forms of this compound. The biological activity of chiral molecules is often dependent on their stereochemistry. As such, enantioselective synthesis is paramount. Novel strategies employing chiral catalysts, such as transition metal complexes with chiral ligands, could enable the direct and highly selective production of the desired enantiomer, eliminating the need for chiral resolution steps.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic organic chemistry. Future synthetic routes for this compound will likely focus on:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Catalytic Reagents: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Benign Solvents: Employing environmentally friendly solvents or solvent-free reaction conditions.

Recent advancements in the synthesis of N-aryl and N-benzyl morpholines have utilized nickel-copper-iron oxide (NiCuFeOx) catalysts for the N-alkylation of morpholine with benzyl (B1604629) alcohols, offering a greener alternative to traditional methods. Such approaches could be adapted for the synthesis of the target compound.

Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could streamline its production and facilitate the rapid generation of analogues for screening.

Advanced Biological Screening and Mechanistic Elucidation Technologies

Identifying the biological targets and understanding the mechanism of action (MoA) of this compound are crucial for its development as a therapeutic agent. Future research will leverage advanced screening and mechanistic elucidation technologies to uncover its full potential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets. This compound and a library of its analogues could be subjected to a battery of HTS assays to identify potential biological activities. Modern HTS platforms utilize a range of detection technologies, including fluorescence, luminescence, and mass spectrometry, to screen for effects on enzymes, receptors, and whole cells.

Phenotypic Screening: In addition to target-based screening, phenotypic screening is re-emerging as a powerful tool in drug discovery. This approach involves testing compounds in cellular or whole-organism models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the biological target. This could reveal unexpected therapeutic applications for this compound.

Target Deconvolution and MoA Studies: Once a bioactive hit is identified, determining its molecular target and mechanism of action is a critical next step. Modern techniques for target deconvolution include:

Affinity Chromatography-Mass Spectrometry: Using the compound as a "bait" to pull down its binding partners from cell lysates.

Chemical Proteomics: Employing chemical probes to map the interactions of the compound across the proteome.

Genetic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that modulate the cellular response to the compound.

For instance, a quinoline-4-carboxamide derivative bearing a benzyl morpholine moiety was found to have a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2) in the malaria parasite. acs.org This highlights the potential for benzylmorpholine-containing compounds to interact with novel and important biological targets.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. These computational tools can be applied to accelerate the development of this compound and its derivatives.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential bioactivity of new compounds. By analyzing the structural features of this compound, AI algorithms could predict its likely biological targets and potential off-target effects.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the core structure of this compound and a set of desired biological and physicochemical properties, it could generate novel analogues with a high probability of success.

In Silico Screening: Computational docking and molecular dynamics simulations can be used to predict how this compound and its analogues will bind to specific protein targets. This in silico screening can prioritize which compounds to synthesize and test in the lab, saving time and resources. For example, in silico screening was used to identify the potential target of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues as anti-tubercular agents. nih.gov

Development of Next-Generation Analogues with Enhanced Bioactivity

The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key future direction. This will be guided by a deep understanding of the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For this compound, key areas for modification include:

Substitutions on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group to probe interactions with the target protein.

Modification of the Ester Group: Replacing the ethyl ester with other esters, amides, or carboxylic acids to modulate potency and pharmacokinetic properties.

Stereochemistry: As mentioned earlier, synthesizing and testing individual enantiomers to determine the most active stereoisomer.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the ester group could be replaced with other bioisosteres to enhance metabolic stability.

The table below outlines potential modifications and their expected impact on the properties of this compound.

Modification Site Potential Modifications Expected Impact
Benzyl RingIntroduction of electron-donating/withdrawing groups, halogens, or heterocyclic rings.Alteration of electronic properties, steric interactions, and binding affinity to the target.
Morpholine RingIntroduction of substituents at other positions.Conformational changes and potential for new interactions with the target.
Ethyl CarboxylateConversion to other esters (methyl, propyl, etc.), amides, or the free carboxylic acid.Modulation of solubility, metabolic stability, and potency.

By systematically exploring these modifications, researchers can develop a comprehensive understanding of the SAR for this class of compounds and design next-generation analogues with superior therapeutic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.